

Spectral Analysis of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name:	4-Methyl-5-nitro-2-pyridinecarboxylic acid
Cat. No.:	B1337690

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This technical guide provides an overview of the expected spectral data for **4-methyl-5-nitro-2-pyridinecarboxylic acid**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectral data for this specific molecule in public databases, this document presents predicted data and data from structurally related compounds to offer valuable insights for characterization.

Predicted Mass Spectrometry Data

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted collision cross-section values for various adducts of **4-methyl-5-nitro-2-pyridinecarboxylic acid**.[\[1\]](#)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	183.04004	132.1
[M+Na] ⁺	205.02198	140.5
[M-H] ⁻	181.02548	134.0
[M+NH ₄] ⁺	200.06658	149.4
[M+K] ⁺	220.99592	135.2
[M+H-H ₂ O] ⁺	165.03002	130.7
[M+HCOO] ⁻	227.03096	155.4
[M+CH ₃ COO] ⁻	241.04661	172.5
[M+Na-2H] ⁻	203.00743	139.7
[M] ⁺	182.03221	131.0
[M] ⁻	182.03331	131.0

Spectroscopic Data of Structurally Related Compounds

For the purpose of comparison and to aid in the spectral interpretation of **4-methyl-5-nitro-2-pyridinecarboxylic acid**, the following sections provide experimental data for analogous pyridine derivatives.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules.

Table 2: ¹H NMR Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
9.35	brs	1H	NH
8.24	d	2H	Ar-H
7.89	brs	1H	NH
7.52	d	2H	Ar-H
5.28	s	1H	CH
4.02	q	2H	OCH ₂
2.28	s	3H	CH ₃
1.12	t	3H	CH ₃

Table 3: ^{13}C NMR Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]

Chemical Shift (δ) ppm	Assignment
165.4	C=O
152.4	C
152.1	C
149.7	C
147.0	C

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectral Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]

Wavenumber (cm ⁻¹)	Assignment
3435	N-H Stretch
2986	C-H Stretch
1746	C=O Stretch
1635	C=C Stretch

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

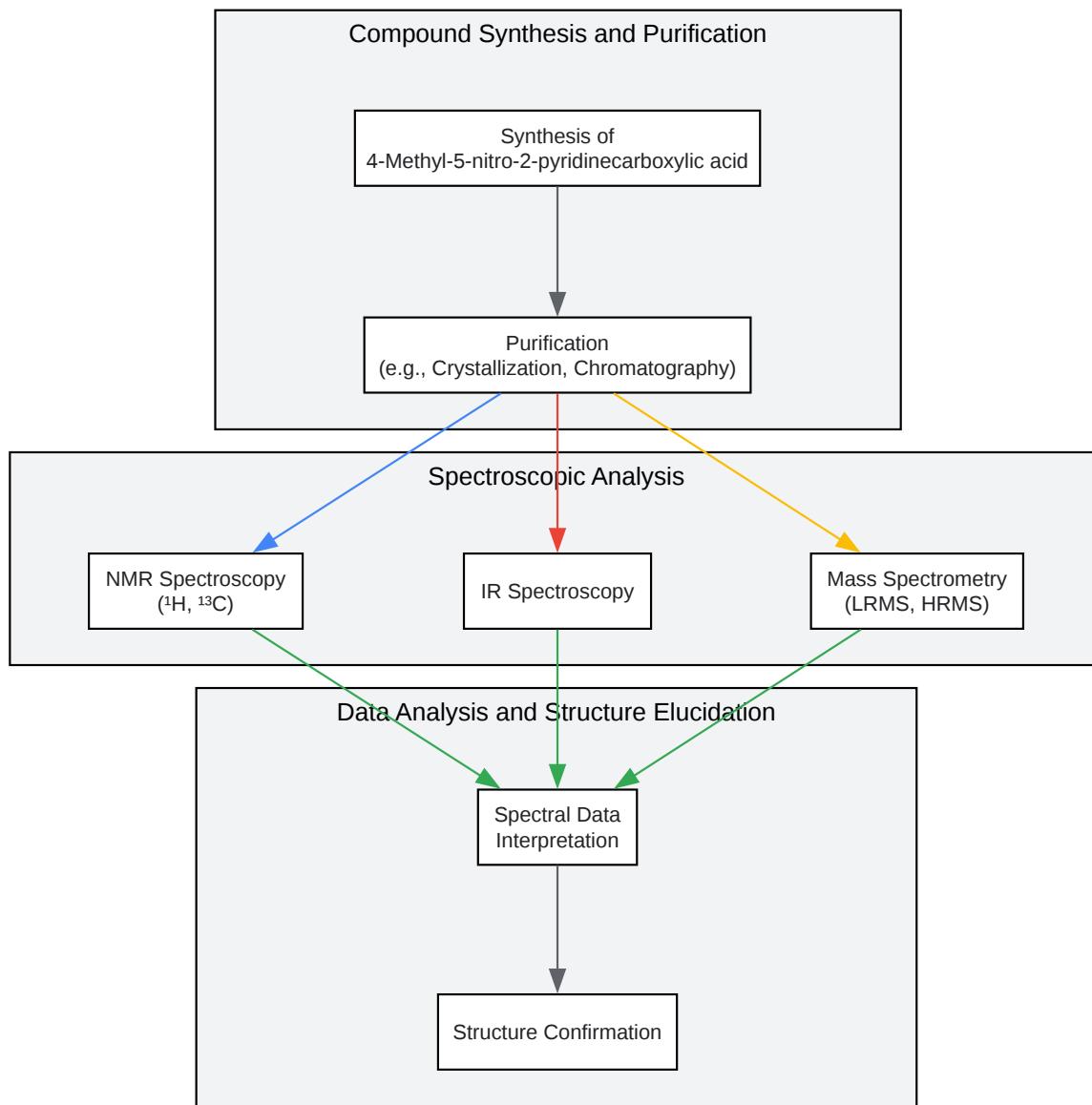
IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the KBr pellet method is frequently employed. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is often used to determine the accurate mass and elemental composition of the parent ion.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound using various spectroscopic techniques.



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Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

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References

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- To cite this document: BenchChem. [Spectral Analysis of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337690#4-methyl-5-nitro-2-pyridinecarboxylic-acid-spectral-data-nmr-ir-ms>]

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